molecular formula C9H15N3O2 B12347678 N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Cat. No.: B12347678
M. Wt: 197.23 g/mol
InChI Key: KATUQODWCUNIMR-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the reaction of 5-methyl-1H-pyrazole with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with beta-alanine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-pyrazol-1-yl)acetamide
  • 5-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-5-phenyl-1H-pyrazole

Uniqueness

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine stands out due to its unique combination of the pyrazole ring and beta-alanine moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to act as an androgen receptor antagonist is a distinctive feature that makes it valuable in medicinal chemistry .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-[2-(5-methylpyrazol-1-yl)ethylamino]propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-8-2-5-11-12(8)7-6-10-4-3-9(13)14/h2,5,10H,3-4,6-7H2,1H3,(H,13,14)

InChI Key

KATUQODWCUNIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNCCC(=O)O

Origin of Product

United States

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